molecular formula C18H17ClFNO2 B1324805 3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone CAS No. 898770-50-8

3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone

Cat. No.: B1324805
CAS No.: 898770-50-8
M. Wt: 333.8 g/mol
InChI Key: CFALCUDCYPOPDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone typically involves the following steps:

    Formation of Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Chloro and Fluoro Groups: The chloro and fluoro substituents can be introduced through halogenation reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be done using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.

    Attachment of Morpholinomethyl Group: The morpholinomethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzophenone derivative with morpholine and formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of 3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluoro-4’-aminomethyl benzophenone: Similar structure but with an aminomethyl group instead of a morpholinomethyl group.

    3-Chloro-5-fluoro-4’-hydroxymethyl benzophenone: Similar structure but with a hydroxymethyl group instead of a morpholinomethyl group.

    3-Chloro-5-fluoro-4’-methoxymethyl benzophenone: Similar structure but with a methoxymethyl group instead of a morpholinomethyl group.

Uniqueness

3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential interactions with biological targets, making it valuable for various research applications.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFALCUDCYPOPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642651
Record name (3-Chloro-5-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-50-8
Record name (3-Chloro-5-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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